molecular formula C17H16N2O2 B12493547 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol

Cat. No.: B12493547
M. Wt: 280.32 g/mol
InChI Key: BTEKPRRHWIRSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group at position 3 and a methylphenyl group at position 1, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol: Similar structure but lacks the methyl group on the phenyl ring.

    3-(4-methoxyphenyl)-1-(2-chlorophenyl)-1H-pyrazol-5-ol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups in 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N2O2/c1-12-5-3-4-6-16(12)19-17(20)11-15(18-19)13-7-9-14(21-2)10-8-13/h3-11,18H,1-2H3

InChI Key

BTEKPRRHWIRSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.